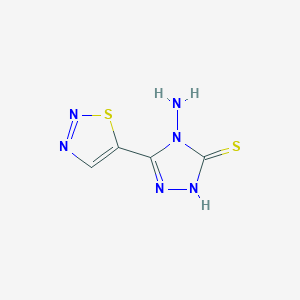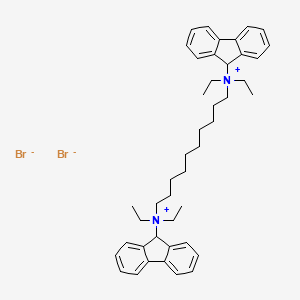
2-Iodo-6-methylpyridine-3,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-methylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3 It is characterized by the presence of iodine, methyl, and dicarbonitrile groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylpyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the iodination of 6-methylpyridine-3,4-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar iodination techniques. The choice of reagents and reaction conditions may be optimized to improve yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-methylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodo-6-methylpyridine-3,4-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methylpyridine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and dicarbonitrile groups can influence its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-6-methylpyridine-3-carbonitrile
- 2,6-Pyridinedicarbonitrile
- 3,4-Pyridinedicarbonitrile
Uniqueness
2-Iodo-6-methylpyridine-3,4-dicarbonitrile is unique due to the presence of both iodine and dicarbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H4IN3 |
|---|---|
Peso molecular |
269.04 g/mol |
Nombre IUPAC |
2-iodo-6-methylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H4IN3/c1-5-2-6(3-10)7(4-11)8(9)12-5/h2H,1H3 |
Clave InChI |
LUZWKMBNKCXYPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)I)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)





![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)


